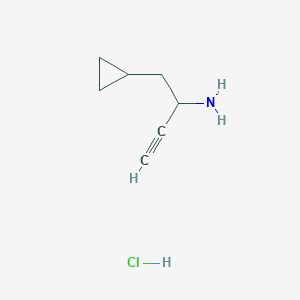![molecular formula C16H12N4O4S B2843312 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 361172-70-5](/img/structure/B2843312.png)
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12N4O4S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
A study on the design, synthesis, and antibacterial activity of Nitrofurantoin® analogues bearing furan and pyrazole scaffolds, including N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of such compounds in treating urinary infectious diseases, suggesting that similar structures might exhibit antimicrobial properties (Hassan et al., 2020).
Fungicidal Activity
Research into the structure-activity relationships of aromatic heterocyclic carboxamides revealed that certain positional isomers, including those related to the queried compound, show high activity against gray mold. This suggests that similar compounds could be synthesized for fungicidal applications, providing a base for developing new agricultural chemicals (Banba et al., 2013).
Anti-inflammatory and Antibacterial Agents
A novel series of pyrazoline derivatives, including structures related to the queried compound, demonstrated significant in vivo antiinflammatory and in vitro antibacterial activities. The microwave-assisted synthesis of these compounds highlighted an environmentally friendly approach to obtaining potentially therapeutic agents (Ravula et al., 2016).
Antimicrobial Activity of Schiff Bases
Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives were synthesized and characterized for their antimicrobial activities against a range of bacteria and fungi. This research indicates the broad potential of utilizing such compounds in biomedical applications, including as part of antimicrobial coatings or treatments (Hamed et al., 2020).
Leishmanicidal Activity
The synthesis and characterization of new nitroaromatic compounds, including those with structural similarities to the queried compound, have been reported. These compounds were evaluated for their in vitro ability to inhibit the growth of Leishmania infantum, showing promising anti-leishmanicidal activity. The presence of the electroactive nitro group was deemed important for the biological activity, suggesting potential applications in the development of veterinary drugs (Dias et al., 2015).
properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-16(14-2-1-7-24-14)17-15-12-8-25-9-13(12)18-19(15)10-3-5-11(6-4-10)20(22)23/h1-7H,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYLLFCRRRFUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)
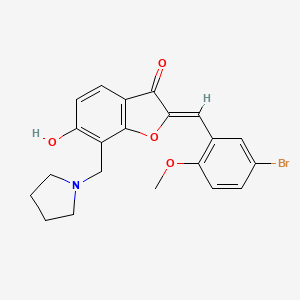
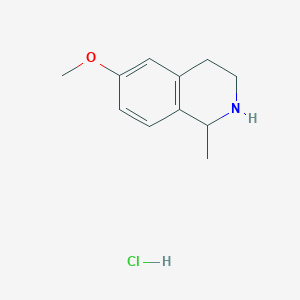
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)
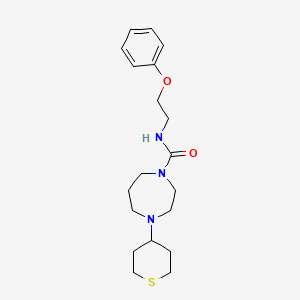
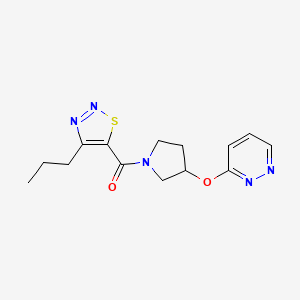
![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)

![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)

